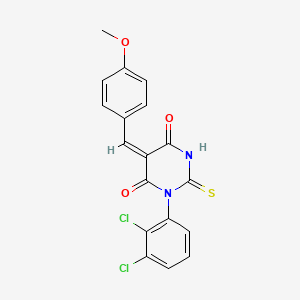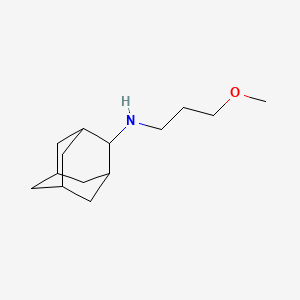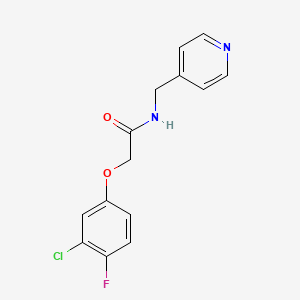![molecular formula C15H20ClN3O3 B5057223 N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5057223.png)
N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, also known as CMPD-1, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been studied extensively in the context of drug discovery and development. It has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), which play important roles in the regulation of gene expression. As a result, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide involves its inhibition of HDACs and LSD1. HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. LSD1 is an enzyme that removes methyl groups from lysine residues on histones, which can also affect gene expression. By inhibiting these enzymes, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide can alter gene expression patterns and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of HDACs and LSD1, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. These effects make N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide a promising candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide is that it is relatively easy to synthesize, which makes it accessible to researchers. Additionally, its ability to inhibit HDACs and LSD1 makes it a useful tool for studying gene expression and epigenetics. However, one limitation of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide. One area of interest is the development of new drugs that are based on N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide or that target similar pathways. Additionally, there is ongoing research into the potential use of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide in the treatment of specific diseases, such as cancer and neurodegenerative disorders. Finally, there is interest in exploring the effects of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide on other enzymes and pathways, which could lead to new insights into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide is a chemical compound that has potential applications in drug discovery and development. Its ability to inhibit HDACs and LSD1 makes it a useful tool for studying gene expression and epigenetics, and its biochemical and physiological effects make it a promising candidate for the development of new drugs. While there are limitations to its use in certain experiments, there is ongoing research into its potential applications and future directions for its study.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide involves a series of chemical reactions, including the condensation of 2-chlorobenzaldehyde with 3-(4-morpholinyl)propylamine to form an intermediate product, which is then reacted with ethylenediamine to yield N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide. The overall synthesis process is relatively straightforward and can be completed in a few steps.
Eigenschaften
IUPAC Name |
N'-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c16-12-4-1-2-5-13(12)18-15(21)14(20)17-6-3-7-19-8-10-22-11-9-19/h1-2,4-5H,3,6-11H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIGNGHTQQAOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5057142.png)



![methyl 4-({[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5057166.png)

![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5057199.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5057204.png)

![4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B5057228.png)

![5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057246.png)
![2,4-dichloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5057249.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5057253.png)